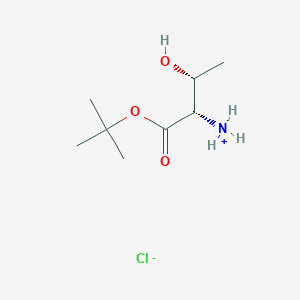
L-Leucin-Benzylester-Hydrochlorid
Übersicht
Beschreibung
L-Leucine benzyl ester hydrochloride is an organic compound with the chemical formula C13H20ClNO2 and a molecular weight of 257.76 g/mol . It is a derivative of the essential amino acid L-Leucine, where the carboxyl group is esterified with benzyl alcohol and the resulting ester is converted to its hydrochloride salt . This compound appears as a colorless to pale yellow crystalline powder and is used in various chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
L-Leucine benzyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in studies related to protein synthesis and metabolic pathways.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Wirkmechanismus
Target of Action
L-Leucine benzyl ester hydrochloride, also known as (S)-Benzyl 2-amino-4-methylpentanoate hydrochloride or L-Leucine benzyl ester HCl, is a derivative of the essential amino acid Leucine As a derivative of leucine, it may interact with the same targets as leucine, such as the l-type amino acid transporter (lat1) .
Mode of Action
It’s known that leucine plays a crucial role in protein synthesis and various metabolic functions . As a derivative, L-Leucine benzyl ester hydrochloride might share similar interactions with its targets.
Biochemical Pathways
Leucine, the parent compound, is known to play a significant role in the mtor pathway, which regulates cell growth, cell proliferation, protein synthesis, and transcription .
Result of Action
It’s known that leucine plays a crucial role in muscle protein synthesis and can help prevent muscle protein breakdown . As a derivative, L-Leucine benzyl ester hydrochloride might share similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Leucine benzyl ester hydrochloride can be synthesized through a one-step esterification process. The typical method involves the reaction of L-Leucine with benzyl alcohol in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction is carried out under reflux conditions in a solvent like cyclohexane, which helps to azeotropically remove water formed during the reaction . The product is then precipitated as a tosylate salt by adding diethyl ether .
Industrial Production Methods
In industrial settings, the synthesis of L-Leucine benzyl ester hydrochloride follows similar principles but on a larger scale. The use of cyclohexane as a solvent and ethyl acetate for precipitation ensures high yields and purity of the product . The process is optimized to avoid the use of hazardous solvents like benzene or carbon tetrachloride .
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucine benzyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-Leucine and benzyl alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution: Common nucleophiles include amines and thiols, and the reactions are often carried out in polar solvents like ethanol or methanol.
Major Products
Hydrolysis: L-Leucine and benzyl alcohol.
Substitution: Various substituted leucine derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
L-Leucine benzyl ester hydrochloride can be compared with other amino acid esters such as:
- L-Phenylalanine benzyl ester hydrochloride
- L-Valine methyl ester hydrochloride
- L-Serine ethyl ester hydrochloride
Uniqueness
L-Leucine benzyl ester hydrochloride is unique due to its specific role in activating the mTORC1 pathway, which is not as prominently observed with other amino acid esters . This makes it particularly valuable in studies related to muscle growth and metabolic regulation .
Eigenschaften
IUPAC Name |
benzyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYLOEGSAOVRIT-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513206 | |
| Record name | Benzyl L-leucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2462-35-3 | |
| Record name | L-Leucine, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2462-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl L-leucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















